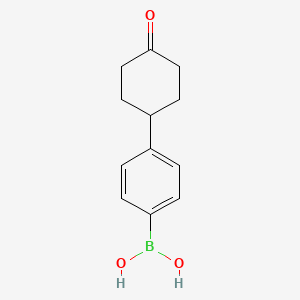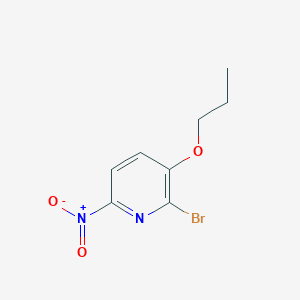
1-(4-Nitrobenzyl)pyrimidine-2,4(1h,3h)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Nitrobenzyl)pyrimidine-2,4(1h,3h)-dione is a heterocyclic compound that features a pyrimidine ring substituted with a 4-nitrobenzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrobenzyl)pyrimidine-2,4(1h,3h)-dione typically involves the condensation of 4-nitrobenzyl chloride with pyrimidine-2,4-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to reflux to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Nitrobenzyl)pyrimidine-2,4(1h,3h)-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Cyclization: Acid or base catalysts, elevated temperatures.
Major Products:
Reduction: 1-(4-Aminobenzyl)pyrimidine-2,4(1h,3h)-dione.
Substitution: Various substituted benzyl pyrimidine derivatives.
Cyclization: Fused heterocyclic compounds with potential biological activity.
Applications De Recherche Scientifique
1-(4-Nitrobenzyl)pyrimidine-2,4(1h,3h)-dione has been explored for its applications in several scientific domains:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-(4-Nitrobenzyl)pyrimidine-2,4(1h,3h)-dione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyrimidine ring can bind to enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways and targets depend on the specific application and the biological context.
Comparaison Avec Des Composés Similaires
1-(4-Nitrobenzyl)pyrimidine-2,4(1h,3h)-dione can be compared with other similar compounds such as:
1-Benzylpyrimidine-2,4(1h,3h)-dione: Lacks the nitro group, resulting in different reactivity and biological activity.
1-(4-Aminobenzyl)pyrimidine-2,4(1h,3h)-dione: The amino group provides different electronic properties and potential for hydrogen bonding.
1-(4-Methoxybenzyl)pyrimidine-2,4(1h,3h)-dione: The methoxy group influences the compound’s lipophilicity and reactivity.
The presence of the nitro group in this compound imparts unique electronic properties and reactivity, making it distinct from its analogs.
Propriétés
Numéro CAS |
7263-86-7 |
|---|---|
Formule moléculaire |
C11H9N3O4 |
Poids moléculaire |
247.21 g/mol |
Nom IUPAC |
1-[(4-nitrophenyl)methyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H9N3O4/c15-10-5-6-13(11(16)12-10)7-8-1-3-9(4-2-8)14(17)18/h1-6H,7H2,(H,12,15,16) |
Clé InChI |
BMTCZXDZXFKKMD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CN2C=CC(=O)NC2=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



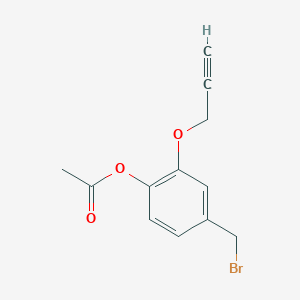


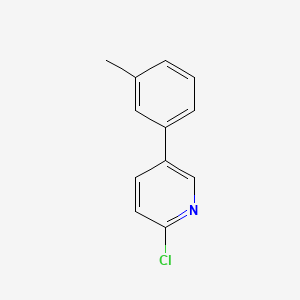

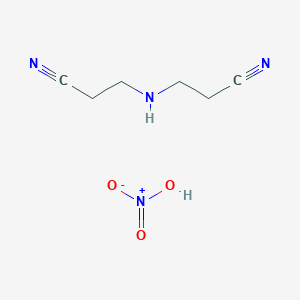
![1-[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B13985139.png)
![2,6-Di-tert-butyl-4-[1-(1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B13985175.png)
![[3-(2-Pyrrolidin-1-ylethylcarbamoyl)phenyl]boronic acid](/img/structure/B13985176.png)
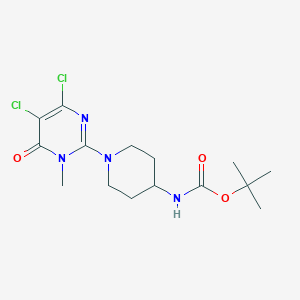
![4-{[(4-Methoxybenzyl)amino]methyl}phenol](/img/structure/B13985180.png)
